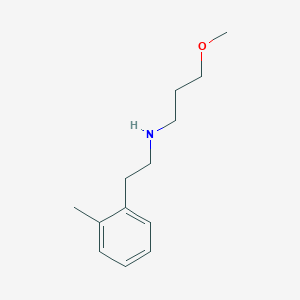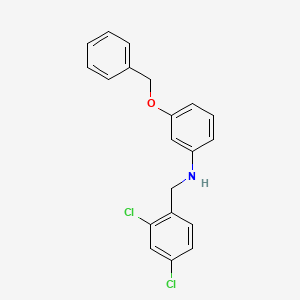
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide
Vue d'ensemble
Description
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals. This compound features an indole core structure with an amino group at the 5-position, an isopropyl group attached to the nitrogen atom, and a carboxamide group at the 1-position.
Mécanisme D'action
Target of Action
Similar compounds have been known to interfere with angiotensin or aldosterone .
Mode of Action
It’s worth noting that many drugs control blood pressure by interfering with angiotensin or aldosterone .
Biochemical Pathways
Related compounds have been known to affect the renin-angiotensin system .
Pharmacokinetics
Similar compounds have been studied in patients with end stage renal disease (esrd) undergoing hemodialysis .
Result of Action
Related compounds have been known to affect blood pressure .
Action Environment
The chemical properties of similar compounds have been detailed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of an appropriate precursor, such as a substituted aniline, followed by functional group modifications to introduce the desired substituents.
Cyclization Reaction: The starting material, a substituted aniline, undergoes a cyclization reaction to form the indole core. This can be achieved using a variety of cyclization agents and conditions, such as acid-catalyzed cyclization or transition metal-catalyzed cyclization.
Functional Group Modification: After the formation of the indole core, the amino group at the 5-position can be introduced through a nucleophilic substitution reaction. The isopropyl group can be introduced via alkylation, and the carboxamide group can be introduced through an amide coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield amine derivatives.
Applications De Recherche Scientifique
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-2,3-dihydro-1H-indole-1-carboxamide: Lacks the isopropyl group.
N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide: Lacks the amino group at the 5-position.
5-Amino-N-(methyl)-2,3-dihydro-1H-indole-1-carboxamide: Has a methyl group instead of an isopropyl group.
Uniqueness
5-Amino-N-(propan-2-yl)-2,3-dihydro-1H-indole-1-carboxamide is unique due to the presence of both the amino group at the 5-position and the isopropyl group attached to the nitrogen atom. This combination of substituents may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
IUPAC Name |
5-amino-N-propan-2-yl-2,3-dihydroindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8(2)14-12(16)15-6-5-9-7-10(13)3-4-11(9)15/h3-4,7-8H,5-6,13H2,1-2H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMKJKWADJFWSEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N1CCC2=C1C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(Phenethyloxy)benzyl]-3-(3-phenylpropoxy)aniline](/img/structure/B1385663.png)
![2-(Benzyloxy)-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385664.png)
![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385669.png)
![N-[2-(2-Ethoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385671.png)



![1-[4-(Hydroxymethyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B1385677.png)


![N1-[2-(3,4-dimethylphenoxy)ethyl]-N4,N4-diethyl-1,4-benzenediamine](/img/structure/B1385683.png)

![3-Methoxy-N-[2-(4-methylphenoxy)ethyl]-1-propanamine](/img/structure/B1385685.png)

